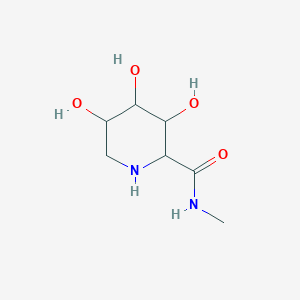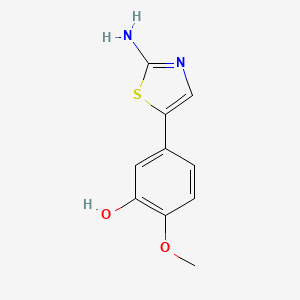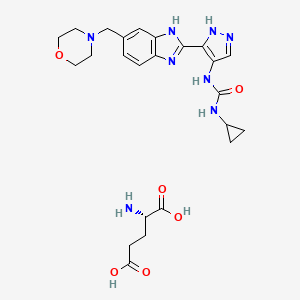
(2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide is an organic compound belonging to the class of piperidines Piperidines are characterized by a saturated aliphatic six-member ring containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and methylamine.
Hydroxylation: The introduction of hydroxyl groups at the 3, 4, and 5 positions of the piperidine ring is achieved through hydroxylation reactions. This can be done using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions.
Carboxamide Formation: The carboxamide functional group is introduced by reacting the hydroxylated piperidine with methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions and efficient mixing of reagents.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and carboxamide functional group allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Another piperidine derivative with multiple hydroxyl groups.
(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]piperidine hydrochloride: A piperidine derivative with benzyloxy substituents.
Uniqueness
(2R,3R,4R,5S)-3,4,5-Trihydroxy-N-methyl-2-piperidinecarboxamide is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxamide functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C7H14N2O4 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-N-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O4/c1-8-7(13)4-6(12)5(11)3(10)2-9-4/h3-6,9-12H,2H2,1H3,(H,8,13) |
InChI-Schlüssel |
OMFYJGAPDQWVPG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1C(C(C(CN1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)


![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)

![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)



![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)

![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)

